BenchChemオンラインストアへようこそ!

2-(Difluoromethyl)piperazine

5-HT6 Receptor Antagonists Alzheimer's Disease ADME Optimization

2-(Difluoromethyl)piperazine (CAS 111759-98-9) is a fluorinated piperazine derivative with the molecular formula C5H10F2N2 and a molecular weight of 136.14 g/mol. The compound exists as a racemic mixture, with both (R)- and (S)-enantiomers available as discrete chiral building blocks for asymmetric synthesis.

Molecular Formula C5H10F2N2
Molecular Weight 136.14 g/mol
Cat. No. B8785294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)piperazine
Molecular FormulaC5H10F2N2
Molecular Weight136.14 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C(F)F
InChIInChI=1S/C5H10F2N2/c6-5(7)4-3-8-1-2-9-4/h4-5,8-9H,1-3H2
InChIKeyGNCDPUYXABYJAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)piperazine: A Strategic Fluorinated Building Block for Medicinal Chemistry and Chemical Biology


2-(Difluoromethyl)piperazine (CAS 111759-98-9) is a fluorinated piperazine derivative with the molecular formula C5H10F2N2 and a molecular weight of 136.14 g/mol . The compound exists as a racemic mixture, with both (R)- and (S)-enantiomers available as discrete chiral building blocks for asymmetric synthesis [1]. The incorporation of the difluoromethyl (CF2H) group onto the piperazine scaffold confers a distinctive physicochemical profile, including predicted pKa values of approximately 8.05 and a calculated logP (XLogP3) of approximately 0.1 . This profile positions the compound as a key intermediate in the design of novel therapeutics, particularly in the development of central nervous system (CNS) agents and kinase inhibitors [2].

Why Generic Piperazine Analogs Cannot Substitute for 2-(Difluoromethyl)piperazine in Lead Optimization


The assumption that 2-methylpiperazine or 2-(trifluoromethyl)piperazine can be used interchangeably with 2-(difluoromethyl)piperazine is a critical pitfall in medicinal chemistry and process development. The difluoromethyl group is not merely a larger or more electronegative substituent; it functions as a unique hydrogen bond donor and lipophilic bioisostere [1]. As demonstrated in comparative pharmacokinetic studies of 5-HT6R antagonists, simply replacing a methyl group with a difluoromethyl group on a piperazine-containing scaffold resulted in a 30-fold increase in systemic exposure (AUC) and a nearly 6-fold improvement in oral bioavailability [2]. These quantitative differences in ADME properties, coupled with distinct physicochemical parameters (pKa, logP), mean that substitution with a non-fluorinated or fully fluorinated (CF3) analog will lead to divergent and unpredictable in vivo performance, negating established SAR and necessitating de novo optimization.

Quantitative Evidence for Selecting 2-(Difluoromethyl)piperazine Over Closest Analogs


Head-to-Head Pharmacokinetic Advantage of Difluoromethyl over Methyl in Piperazine-Containing 5-HT6R Antagonists

A direct comparative study of 5-HT6 receptor antagonists showed that replacing a methyl group with a difluoromethyl group on the piperazine scaffold dramatically improves pharmacokinetics. Compound 6p (with CF2H) demonstrated a 30-fold higher plasma AUC (267 ng·h/mL) and significantly greater oral bioavailability (34.4%) compared to the methyl analog 6a (AUC of 9.37 ng·h/mL and bioavailability of 5.95%) in rats [1].

5-HT6 Receptor Antagonists Alzheimer's Disease ADME Optimization

Inferior Brain Penetration and Clearance of Non-Fluorinated vs. Difluoromethylated Piperazine Analogs

In the same 5-HT6R antagonist series, the difluoromethyl-containing compound 6p exhibited excellent brain penetration with a brain-to-plasma concentration ratio (Cb/Cp) of approximately 6 [1]. While a direct comparator for brain penetration was not reported for the methyl analog 6a, the substantial difference in plasma exposure suggests that achieving comparable brain levels with the methyl analog would be unattainable due to its low systemic bioavailability. This underscores a class-level advantage for the CF2H group in CNS applications [1].

CNS Drug Development Blood-Brain Barrier Pharmacokinetics

Sub-Nanomolar Binding Affinity of Difluoromethyl-Piperazine Derivative for WDR5-MLL1 Protein-Protein Interaction

A difluoromethyl-containing piperazine derivative (BDBM552966, a complex molecule incorporating a 4-methylpiperazine moiety with a CF2H group) demonstrated exceptionally potent binding to the WD repeat-containing protein 5 (WDR5), a key target in the MLL1-WRAD2 complex, with a reported Kd of 2 nM [1]. While this is a more complex derivative, it provides a benchmark for the high potency achievable with scaffolds that incorporate the 2-(difluoromethyl)piperazine substructure. In the context of the patent US11319299, this level of affinity is considered a significant advancement for developing inhibitors of this epigenetic target.

Epigenetics Oncology Protein-Protein Interaction Inhibitors

Predictive Physicochemical Profile of 2-(Difluoromethyl)piperazine vs. Trifluoromethyl and Methyl Analogs

Calculated and predicted physicochemical properties reveal a distinct profile for 2-(difluoromethyl)piperazine that differentiates it from its closest analogs. Its predicted pKa of 8.05 falls between that of 2-methylpiperazine (pKa1: 5.62, pKa2: 9.60) and 2-(trifluoromethyl)piperazine (pKa ~7.75) [1]. Its XLogP3 of 0.1 is significantly lower than that of the more lipophilic trifluoromethyl analog (logP ~0.77) [2] and is also distinct from the methyl analog (logP ~0.23) . This unique combination of moderate basicity and balanced lipophilicity is highly desirable for achieving optimal drug-like properties.

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Utility and Scalability of 2-(Difluoromethyl)piperazine via Boc-Deprotection

A key intermediate for synthesizing 2-(difluoromethyl)piperazine is tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate. A published synthetic method demonstrates a straightforward, high-yielding deprotection step using HCl in dioxane at room temperature for 1 hour, yielding the free piperazine . This method is documented in patent WO2017/181117, indicating its industrial relevance and scalability . This is a more efficient and reliable route compared to direct difluoromethylation of piperazine, which often suffers from poor yields and selectivity .

Process Chemistry Synthetic Methodology Building Blocks

Optimal Scientific and Industrial Use Cases for 2-(Difluoromethyl)piperazine Based on Quantitative Evidence


Lead Optimization for CNS Disorders Requiring High Brain Exposure

2-(Difluoromethyl)piperazine is ideally suited for medicinal chemistry programs targeting CNS diseases like Alzheimer's or schizophrenia. The evidence for its difluoromethyl group conferring high brain penetration (Cb/Cp ratio of ~6) [1] and excellent oral bioavailability makes it a premier choice as a core scaffold or building block. This is a significant advantage over non-fluorinated analogs, which are likely to suffer from poor CNS exposure.

Synthesis of Epigenetic Modulators and Kinase Inhibitors

The demonstrated sub-nanomolar binding affinity of a difluoromethyl-piperazine-containing derivative for WDR5 [2] validates its use in developing potent inhibitors for challenging targets such as protein-protein interactions. The unique hydrogen-bonding capacity of the CF2H group can be leveraged to gain potency and selectivity not achievable with methyl or trifluoromethyl analogs.

Preclinical Development of Orally Bioavailable Therapeutics

For projects where oral dosing is a requirement, 2-(difluoromethyl)piperazine is a compelling fragment. The 30-fold improvement in plasma AUC and 6-fold increase in bioavailability achieved by replacing a methyl group with a difluoromethyl group on a piperazine core [1] provides a strong, data-driven rationale for its selection. This can dramatically reduce the time and cost associated with optimizing PK properties.

Scalable Chemical Process Development for Advanced Intermediates

2-(Difluoromethyl)piperazine is a strategic choice for process chemistry due to its scalable, patent-documented synthesis via Boc-deprotection of a stable precursor . This route offers a clear advantage over less reliable direct difluoromethylation methods, ensuring a more cost-effective and reproducible supply chain for larger-scale research or early development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.